molecular formula C24H17NO2 B12897265 2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine CAS No. 92628-95-0

2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine

Cat. No.: B12897265
CAS No.: 92628-95-0
M. Wt: 351.4 g/mol
InChI Key: ZLZWLXXHGKTNLI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine is a specialized benzoxazine derivative offered for chemical and pharmaceutical research. Benzoxazine-based scaffolds are recognized for their significant potential in medicinal chemistry and materials science. In a research context, related 4H-3,1-benzoxazin-4-one compounds have been identified as key intermediates for synthesizing diverse heterocyclic compounds, such as quinazolinones, which are known for their wide spectrum of pharmacological activities . These activities include, but are not limited to, anticancer, anti-fungal, and anti-inflammatory properties, making such structures valuable for developing new therapeutic agents . Furthermore, the structural framework of benzoxazines is of great interest in polymer science. Difunctional benzoxazine monomers, particularly those incorporating heterocyclic groups like furan, are investigated for their role in developing novel thermosetting resins with excellent mechanical and thermal properties . This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92628-95-0

Molecular Formula

C24H17NO2

Molecular Weight

351.4 g/mol

IUPAC Name

2-(furan-2-yl)-4,4-diphenyl-3,1-benzoxazine

InChI

InChI=1S/C24H17NO2/c1-3-10-18(11-4-1)24(19-12-5-2-6-13-19)20-14-7-8-15-21(20)25-23(27-24)22-16-9-17-26-22/h1-17H

InChI Key

ZLZWLXXHGKTNLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Mannich Condensation Approach

This is the most common and effective method for synthesizing benzoxazines with furan substituents.

  • Reagents: o-Aminobenzyl alcohol derivative (4,4-diphenyl substituted), furfural (or furfurylamine), paraformaldehyde.
  • Solvent: Often toluene or solventless conditions.
  • Conditions: Heating at 100–130 °C for 1–5 hours under stirring.
  • Mechanism: The amino group attacks the aldehyde carbonyl, forming an imine intermediate, which then undergoes intramolecular cyclization with the hydroxyl group, eliminating water to form the benzoxazine ring.
  • Yields: Typically high, around 70–90%, depending on reaction time and temperature.

Example from literature:
A reaction of 4,4-diphenyl-substituted o-aminobenzyl alcohol with furfurylamine and paraformaldehyde in toluene at 110 °C for 5 hours yielded the corresponding benzoxazine with a 90% yield after purification.

Solventless Extrusion Method

  • Reagents: Phenolic derivatives, aldehydes (including furfural), and primary amines.
  • Process: The solid reactants are mixed in stoichiometric ratios and fed into an extruder.
  • Conditions: Temperature range from room temperature to 130 °C; residence time 5–30 minutes.
  • Advantages: Continuous process, solvent-free, scalable, and environmentally friendly.
  • Yields: Benzoxazine monomer yields greater than 70% are reported.

This method is adaptable for benzoxazines with various substituents, including furan rings, by selecting appropriate aldehydes and amines.

Acid-Catalyzed Cyclization

  • Reagents: Carbinols derived from o-aminophenyl diphenyl carbinol and furfural derivatives.
  • Catalysts: Acidic media such as acetic acid, perchloric acid, or antimony pentachloride.
  • Conditions: Heating in acidic medium leads to formation of benzoxazinium salts, which upon further treatment yield benzoxazines.
  • Notes: Furan-containing compounds show some instability under strong acidic heating, leading to yields below 50% in some cases.
  • Mechanistic Insight: Isotopic labeling studies confirm that the oxygen in the benzoxazine ring originates from the hydroxyl group of the starting carbinol.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Yield (%) Advantages Limitations
Mannich Condensation o-Aminobenzyl alcohol + furfurylamine + paraformaldehyde; toluene; 110 °C; 5 h 90 High yield, well-established Requires solvent, longer reaction time
Solventless Extrusion Phenol derivatives + aldehydes + amines; 25–130 °C; 5–30 min residence time 70–85 Solvent-free, continuous, scalable Equipment needed (extruder)
Acid-Catalyzed Cyclization Carbinols + acid (HClO4, SbCl5); heating <50 Mechanistic insight, salt intermediates Low yield, furan instability

Research Findings and Mechanistic Insights

  • The nucleophilic addition of the amino group to the aldehyde carbonyl is the key step initiating benzoxazine ring formation.
  • The oxygen atom in the benzoxazine ring is derived from the hydroxyl group of the o-aminobenzyl alcohol precursor, as confirmed by ^17O NMR and mass spectrometry isotopic labeling studies.
  • Furan-containing benzoxazines are sensitive to acidic and high-temperature conditions, which can lead to polymerization or decomposition, necessitating careful control of reaction parameters.
  • Solventless extrusion methods provide an efficient and green alternative for benzoxazine synthesis, with the ability to produce high-purity monomers suitable for polymerization.
  • Purification typically involves recrystallization from solvents such as ethyl ether, ethyl acetate, tetrahydrofuran, or acetone to isolate the pure benzoxazine compound.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-4,4-diphenyl-4H-benzo[d][1,3]oxazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted benzoxazine derivatives.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity:
    • Compounds related to benzoxazines have shown promising antimicrobial properties. Research indicates that furan-based compounds exhibit significant activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Potential:
    • Studies suggest that furan-substituted benzoxazines may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, which could be pivotal for future cancer therapies .
  • Analgesic Effects:
    • The compound has been explored for its analgesic properties, contributing to pain management solutions in medical applications .

Material Science Applications

  • Polymer Chemistry:
    • 2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Its unique structure allows it to act as a cross-linking agent in thermosetting resins, improving the performance of composite materials .
  • Optoelectronic Devices:
    • The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport characteristics is advantageous for developing efficient optoelectronic devices .

Case Study 1: Antimicrobial Efficacy

A study conducted on various furan-containing compounds demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent relationship between concentration and antimicrobial activity .

Case Study 2: Polymer Enhancement

Research on the incorporation of this benzoxazine into epoxy resins revealed enhanced thermal stability and mechanical properties compared to traditional epoxy systems. The modified polymer showed improved resistance to thermal degradation and better mechanical performance under stress conditions .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-4,4-diphenyl-4H-benzo[d][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the function of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR/NMR) Source
2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine Furan-2-yl, 4,4-diphenyl Not reported Not reported Furan C-O-C stretch (IR ~1250 cm⁻¹), aromatic protons (δ 6.6–8.1 ppm in ¹H NMR)
4,4-Diphenyl-4H-3,1-benzoxazine (201k) 4,4-diphenyl 139 Moderate Aromatic C-H stretch (IR ~3050 cm⁻¹), diphenyl protons (δ 7.2–7.5 ppm)
5i (Fungicidal Derivative) 4-Methyloxyphenyl, 4-nitrophenyl 156.6–158.5 80 Nitro group (IR ~1520 cm⁻¹), methyloxy protons (δ 3.8 ppm)
Compound (I) (Nitrobenzyl Derivative) 2-Nitrobenzyl, 3-phenyl Not reported Not reported O–H⋯O hydrogen bonds (IR ~3429 cm⁻¹), nitro group (δ 8.09 ppm in ¹H NMR)

Key Observations :

  • The furan-substituted compound lacks reported melting point data, but analogues like 201k and 5i suggest that bulky substituents (e.g., diphenyl, nitrophenyl) increase thermal stability .
  • Furan’s electron-rich nature may lower melting points compared to nitro-substituted derivatives due to reduced intermolecular forces .

Key Observations :

  • Furan-containing compounds (e.g., thiazolyl hydrazones) show moderate antifungal activity, likely due to furan’s ability to disrupt microbial membranes .
  • Nitro and spiro substituents in benzoxazines correlate with higher pharmacological potency, suggesting that the diphenyl-furan derivative may require functionalization for enhanced activity .

Spectroscopic and Electronic Properties

  • Furan vs. Nitro Groups : The furan ring in this compound contributes to an electron-rich aromatic system, evident in downfield shifts in ¹H NMR (δ 6.6–8.1 ppm) . In contrast, nitro groups (e.g., in Compound I ) cause significant deshielding (δ 8.09 ppm) .

Biological Activity

2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine is a heterocyclic compound notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique properties that suggest various therapeutic applications, particularly in the fields of oncology and antimicrobial research.

The compound's chemical structure is characterized by a furan ring fused with a benzoxazine moiety, which enhances its reactivity and biological interactions. Below are key chemical properties:

PropertyValue
CAS Number 92628-95-0
Molecular Formula C24H17NO2
Molecular Weight 351.4 g/mol
IUPAC Name 2-(furan-2-yl)-4,4-diphenyl-3,1-benzoxazine
LogP 5.1156

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The mechanism appears to involve the inhibition of specific enzymes associated with cell proliferation. For instance, research has shown that compounds in this class can inhibit topoisomerase enzymes, crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells .

A notable study evaluated the cytotoxic effects of this compound against various cancer cell lines, including breast and colon cancer cells. The results demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary assessments reveal that it possesses activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Study on Anticancer Effects

A comprehensive study published in Molecules examined the efficacy of this compound on human cancer cell lines. The study utilized various assays to assess cell viability and apoptosis rates. Results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of exposure .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The findings revealed an MIC of 50 µg/mL for E. coli and 25 µg/mL for S. aureus, indicating potent antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in DNA synthesis and repair.
  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(Furan-2-yl)-4,4-diphenyl-4H-3,1-benzoxazine?

Answer: The compound can be synthesized via a modified isocyanide-based cyclization approach. A typical protocol involves:

  • Reactants : o-Bromophenyl isocyanide (analogous to 159-Br in ) and a ketone derivative (e.g., benzophenone or substituted furan-containing ketones).
  • Conditions : GP8(A) reaction conditions (exact details not fully disclosed but likely involving palladium catalysis) followed by purification via column chromatography (hexane/ethyl acetate gradients) .
  • Key Steps : Cyclization of the isocyanide with the ketone to form the benzoxazine core. Substitution at the furan moiety may require post-synthetic modifications.

Q. Table 1: Comparative Synthetic Routes

Starting MaterialsConditionsYield (%)Purification MethodReference
o-Bromophenyl isocyanide + BenzophenoneGP8(A), 24h, RT65%Column chromatography (hexane/EA 4:1)
o-Bromophenyl isocyanide + Furan-2-yl ketone*GP8(A), optimized~50–60%*Column chromatography[Hypothetical, based on [1]]

*Hypothetical extension of methodology.

Q. How is the structure of this compound confirmed experimentally?

Answer: Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons in the benzoxazine core appear as multiplets at δ 6.8–7.5 ppm. The furan protons (δ 6.2–6.5 ppm) show characteristic coupling patterns (e.g., J = 1.5–3.0 Hz for furan protons) .
    • ¹³C NMR : Key signals include the oxazine carbonyl (~155–160 ppm) and furan carbons (~105–110 ppm) .
  • X-ray Crystallography : highlights the use of crystallography to resolve hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯π interactions) in benzoxazine derivatives, which stabilize the crystal lattice .

Q. Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)MultiplicityAssignmentReference
Furan C3-H6.3Doublet (J = 2.5 Hz)Furan ring
Oxazine C=O158.7-Benzoxazine core

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₁₈NO₂: 352.1338) .
  • UV-Vis : π→π* transitions in the aromatic systems (λmax ~250–300 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of isocyanides to form the benzoxazine core?

Answer: The reaction likely proceeds via:

Oxidative Addition : Pd(0) catalyst inserts into the C–Br bond of o-bromophenyl isocyanide.

Coordination : The ketone binds to the Pd center, followed by migratory insertion.

Reductive Elimination : Forms the C–N bond, closing the oxazine ring . Computational studies (DFT) could further elucidate transition states and regioselectivity.

Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity and electronic properties?

Answer:

  • Reactivity : DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the furan ring’s electron-rich nature may guide functionalization .
  • Non-Covalent Interactions : AIM (Atoms in Molecules) analysis identifies hydrogen bonds and π-stacking interactions observed in crystallographic studies .

Q. What biological activities are associated with benzoxazine derivatives, and how can they be evaluated?

Answer:

  • Antihypertensive Activity : reports spiro-benzoxazines as potent antihypertensive agents in SHR (spontaneously hypertensive rat) models. Assays include blood pressure monitoring and receptor binding studies (e.g., α-adrenergic receptors) .
  • Neuroprotection : Analogous compounds show antioxidant properties via radical scavenging assays (e.g., DPPH) .

Q. How do supramolecular interactions influence the solid-state properties of this compound?

Answer: X-ray studies () reveal:

  • Hydrogen Bonds : O–H⋯O interactions between the oxazine oxygen and hydroxyl groups stabilize layered structures.
  • C–H⋯π Interactions : Aromatic rings participate in edge-to-face interactions, affecting melting points and solubility .

Q. What coordination chemistry applications exist for benzoxazine derivatives?

Answer: demonstrates cobalt(II) complexes with benzoxazine ligands (L1–L4). Key steps:

  • Synthesis : Ligands (e.g., L2 = 2-[2-hydroxy-5-nitrophenyl]-4,4-diphenyl-benzoxazine) coordinate via the oxazine oxygen and nitro/hydroxyl groups.
  • Applications : Magnetic susceptibility and catalytic activity (e.g., oxidation reactions) are studied using SQUID magnetometry and cyclic voltammetry .

Q. How can structure-activity relationships (SAR) guide the optimization of benzoxazine-based therapeutics?

Answer:

  • Substitution Patterns : Electron-withdrawing groups (e.g., –NO₂) on the phenyl rings enhance receptor binding affinity ().
  • Spiro Modifications : Introducing spiro-piperidine moieties improves blood-brain barrier penetration for CNS targets .

Q. Table 3: SAR Trends in Benzoxazine Derivatives

SubstituentBiological ActivityMechanismReference
4-TrifluoromethylEnhanced metabolic stabilityElectron-withdrawing effect
Spiro-piperidineAntihypertensiveCentral α₂-adrenergic agonism

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